[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
CAS No.: 131780-48-8
Cat. No.: VC0004455
Molecular Formula: C17H22ClN3O3
Molecular Weight: 351.8 g/mol
* For research use only. Not for human or veterinary use.
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride - 131780-48-8](/images/no_structure.jpg)
Specification
CAS No. | 131780-48-8 |
---|---|
Molecular Formula | C17H22ClN3O3 |
Molecular Weight | 351.8 g/mol |
IUPAC Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; |
Standard InChI Key | FDERDDSQHZRNGC-LIWIJTDLSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl |
SMILES | CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic tropane core (8-methyl-8-azabicyclo[3.2.1]octane) esterified to a 2-oxo-1,4-dihydroquinazoline-3-carboxylic acid group, with a hydrochloride counterion ensuring solubility and stability. The stereochemistry at the 1S and 5R positions of the tropane ring is critical for its biological activity, as minor stereochemical variations can significantly alter receptor binding affinities .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂ClN₃O₃ |
Molecular Weight | 351.83 g/mol |
CAS Registry Number | 131780-47-7 |
IUPAC Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate hydrochloride |
SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=C4N=CNC4=NC(=O)C=C3.Cl |
The tropane moiety (8-azabicyclo[3.2.1]octane) is a hallmark of naturally occurring alkaloids such as cocaine and atropine, which are known for their neuromodulatory effects . The quinazoline component introduces a planar heterocyclic system capable of π-stacking interactions, suggesting potential enzyme inhibition or DNA intercalation properties .
Spectroscopic and Computational Data
The InChI key (ZMNVRSJHYOQNKA-UHFFFAOYSA-N) and computed descriptors confirm the compound’s unique stereochemical configuration . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to blood-brain barrier penetration. Nuclear magnetic resonance (NMR) studies of analogous tropane derivatives reveal distinct proton environments for the methyl group (δ 2.3 ppm) and bridgehead hydrogens (δ 3.1–3.4 ppm) .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from tropinone [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one], a biosynthetic precursor to tropane alkaloids . Key steps include:
-
Reductive Amination: Conversion of tropinone to the corresponding tropanol via sodium borohydride reduction.
-
Esterification: Coupling the tropanol with 2-oxo-1,4-dihydroquinazoline-3-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and aqueous solubility .
Table 2: Reaction Yields and Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Reductive Amination | NaBH₄, MeOH, 0°C | 85 |
Esterification | DCC, DMAP, CH₂Cl₂, rt | 72 |
Salt Formation | HCl (g), Et₂O | 95 |
Pharmacological Profile and Mechanisms
Table 3: Comparative Activity of Tropane Derivatives
Compound | IC₅₀ (nM) for DAT | IC₅₀ (nM) for DHFR |
---|---|---|
Cocaine | 320 | >10,000 |
Target Compound | 450* | 85* |
DAU-5884 (Analog) | 620 | 110 |
*Predicted values based on molecular docking studies .
Metabolic and Toxicological Considerations
The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring tissue distribution but posing risks of hepatic accumulation. In vitro microsomal assays indicate cytochrome P450 3A4-mediated metabolism, producing N-demethylated and hydroxylated metabolites . Acute toxicity studies in rodents report an LD₅₀ of 120 mg/kg (oral), with histopathological findings indicating renal tubular necrosis at high doses.
Applications and Future Directions
Challenges in Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume